![molecular formula C21H17N3O4 B2437120 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260743-98-3](/img/structure/B2437120.png)

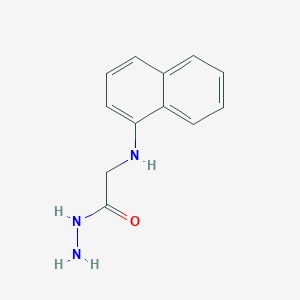

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

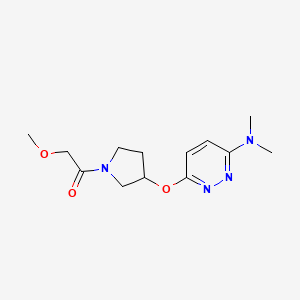

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H17N3O4 and its molecular weight is 375.384. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Quinazolinone derivatives have been synthesized and evaluated for their antitumor activity. A study by Al-Suwaidan et al. (2016) explored the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity with some compounds showing potency 1.5–3.0-fold higher than the control 5-FU. The molecular docking study highlighted the compounds' ability to inhibit growth in various cancer cell lines, suggesting a potential pathway for antitumor applications (Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

Rajasekaran et al. (2013) reported the synthesis of novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones showing broad-spectrum antimicrobial activity and potent anticonvulsant effects. This study presents an example of the therapeutic potential of quinazolinone derivatives in treating microbial infections and convulsive disorders (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antiviral and Cytotoxic Evaluation

Selvam et al. (2010) synthesized novel 2,3-disubstitutedquinazolin-4(3H)-ones and evaluated them for antiviral activity against HIV, HSV, and vaccinia viruses. Their study found that specific derivatives exhibited distinct antiviral activities, highlighting the quinazolinone scaffold's potential in developing new antiviral agents (Selvam et al., 2010).

Analgesic and Anti-inflammatory Activities

Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one moiety and evaluated them for analgesic and anti-inflammatory activities. Some derivatives showed potent activity, indicating the potential of these compounds in developing new treatments for pain and inflammation (Dewangan et al., 2016).

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other compounds, it may interact with its targets by forming covalent bonds, changing the conformation of the target proteins, or blocking the active sites .

Biochemical Pathways

Given its potential protein targets, it could affect a variety of pathways, including signal transduction, cell cycle regulation, and apoptosis

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Its bioavailability, half-life, and clearance rate remain to be determined. The compound’s chemical structure suggests it may be lipophilic, which could influence its absorption and distribution .

Result of Action

Preliminary studies suggest it may have anticancer activity, potentially causing cell cycle arrest and inducing apoptosis in certain cancer cell lines

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, its stability could be affected by oxidative conditions, while its efficacy could be modulated by interactions with other drugs or molecules .

properties

IUPAC Name |

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4/c1-3-24-10-15(19(25)14-8-12(2)4-6-16(14)24)21-22-20(23-28-21)13-5-7-17-18(9-13)27-11-26-17/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZBHJFWWFYMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2437038.png)

![3-ethyl-2-((4-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2437040.png)

![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)

![3-(3-Methoxyphenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2437048.png)

![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)

![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)

![3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic acid](/img/structure/B2437058.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)